molecular formula C12H20N4 B13924401 N2-methyl-N2-(1-methylpiperidin-4-yl)pyridine-2,5-diamine

N2-methyl-N2-(1-methylpiperidin-4-yl)pyridine-2,5-diamine

Cat. No.: B13924401
M. Wt: 220.31 g/mol
InChI Key: NXHVNCXFBLAXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring attached to a pyridine ring, with methyl groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine typically involves the reaction of 2,5-diaminopyridine with N-methylpiperidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be scaled up to accommodate larger quantities of reactants and solvents, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyridine or piperidine rings are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield N-oxides, while reduction reactions may produce reduced derivatives with altered functional groups

Scientific Research Applications

N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine can be compared with other similar compounds, such as:

    N2-Methyl-N2-(1-methyl-4-piperidinyl)pyridine-2,3-diamine: This compound has a similar structure but differs in the position of the amino groups on the pyridine ring.

    N2-Methyl-N2-(1-methyl-4-piperidinyl)-1,3-benzoxazole-2,5-diamine: This compound contains a benzoxazole ring instead of a pyridine ring, leading to different chemical properties and applications.

The uniqueness of N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine lies in its specific structure, which imparts distinct chemical and biological properties that make it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-N-methyl-2-N-(1-methylpiperidin-4-yl)pyridine-2,5-diamine

InChI

InChI=1S/C12H20N4/c1-15-7-5-11(6-8-15)16(2)12-4-3-10(13)9-14-12/h3-4,9,11H,5-8,13H2,1-2H3

InChI Key

NXHVNCXFBLAXKY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C2=NC=C(C=C2)N

Origin of Product

United States

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